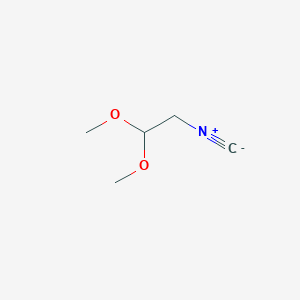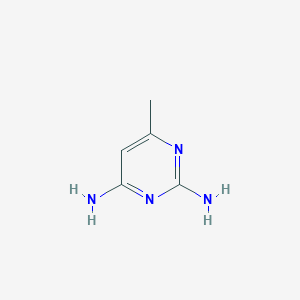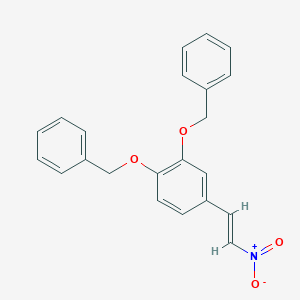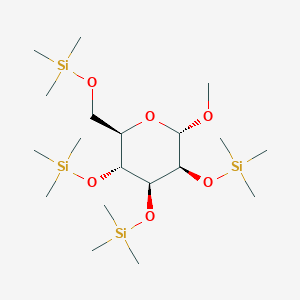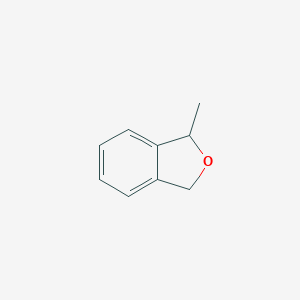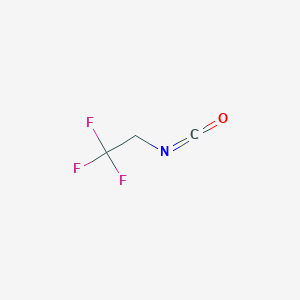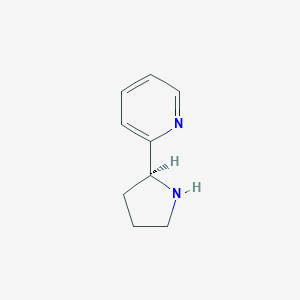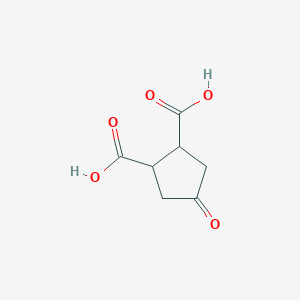
4-Oxocyclopentane-1,2-dicarboxylic acid
Descripción general
Descripción
The compound of interest, 4-Oxocyclopentane-1,2-dicarboxylic acid, is a derivative of cyclopentane with two carboxylic acid groups and a ketone functionality. This structure is a key intermediate in the synthesis of various biologically active compounds and can serve as an analogue to glutamic acid, which is important in the design of receptor agonists and antagonists .
Synthesis Analysis
The synthesis of related cyclopentane derivatives has been achieved through various methods. For instance, the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, a rigid and functionalized L-glutamic acid analogue, was accomplished in 15 linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality . Another study demonstrated the use of cyclopentane-1,3-dione as a novel isostere for the carboxylic acid functional group, which could be a potential strategy for synthesizing 4-Oxocyclopentane-1,2-dicarboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can impart rigidity and influence the stereochemistry of the compound. The synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, for example, was based on a chiral glycine equivalent, highlighting the importance of stereochemistry in these molecules .
Chemical Reactions Analysis
Cyclopentane derivatives can undergo various chemical reactions, including aldol-based carbon-carbon bond-forming reactions, as seen in the synthesis of cyclopentanedicarboxylic amino acid . Oxidation and bimolecular condensation reactions are also relevant, as demonstrated by the oxidation of 2-oxocyclopentanedithiocarboxylic acids to yield trithioles .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopentane derivatives, such as acidity and lipophilicity, can be tuned for specific applications. Cyclopentane-1,3-diones, for example, exhibit pKa values typically in the range of carboxylic acids, suggesting that they can effectively substitute for the carboxylic acid functional group . These properties are crucial for the design of potent receptor antagonists and other biologically active molecules.
Aplicaciones Científicas De Investigación
Protease Inhibition
- Application Summary: 4-Oxocyclopentane-1,2-dicarboxylic acid is known to act as an inhibitor of proteases . Proteases are enzymes that break down proteins and peptides, and inhibitors can regulate these enzymes.
- Results or Outcomes: The compound inhibits the reaction of a peptide bond with a carboxyl group at the C-terminal end of the substrate . This can be useful in various biochemical research contexts where protease activity needs to be controlled.
Synthesis of β-Truxinic Acid
- Application Summary: While not directly involving 4-Oxocyclopentane-1,2-dicarboxylic acid, a related compound, β-truxinic acid, has been synthesized using a photodimerization process .
- Method of Application: The synthesis involved capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid .
- Results or Outcomes: This synthetic approach builds a foundation for investigating the properties and applications of the useful diacid .
Safety And Hazards
Propiedades
IUPAC Name |
4-oxocyclopentane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSMOECOKYPHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301820 | |
| Record name | 4-Oxocyclopentane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxocyclopentane-1,2-dicarboxylic acid | |
CAS RN |
1703-61-3, 3128-18-5 | |
| Record name | 4-Oxo-1,2-cyclopentanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1703-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC146529 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146529 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxocyclopentane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclopentanedicarboxylic acid, 4-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
